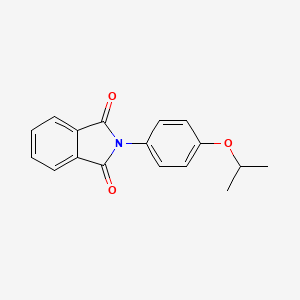
2-(4-isopropoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindole-1,3(2H)-dione derivatives, including 2-(4-isopropoxyphenyl) variations, are significant in chemical research due to their structural uniqueness and potential applications. These compounds, characterized by their isoindole base, are explored for various synthetic and biological activities (Tan et al., 2016).
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives typically involves reactions starting from simple precursors like phthalic anhydrides or sulfolenes. Methods vary from classical heating to more advanced techniques like microwave irradiation, which can lead to diverse substituents being introduced on the isoindole skeleton (Nikpour et al., 2006).
Molecular Structure Analysis
The crystal and molecular structure of isoindole dione derivatives can be significantly diverse. For instance, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione shows non-planar molecular arrangements and is characterized by intermolecular hydrogen bonding, highlighting the structural flexibility of these compounds (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives participate in various chemical reactions, forming different functional groups and structures, indicative of their reactive nature and potential for chemical modifications. They show a range of activities, from biological interactions to reactions under different chemical conditions (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole derivatives can vary widely, influenced by their specific substituents and structural configurations. These properties include melting points, solubility in various solvents, and crystalline structures, which are essential for determining their practical applications and handling (Arjunan et al., 2009).
Chemical Properties Analysis
Chemical properties, such as reactivity with different agents, stability under various conditions, and interaction with metals or other chemical entities, are crucial for the utility of isoindole derivatives in synthetic chemistry and biological applications. Their chemical behavior can be manipulated by altering the substituents on the isoindole core, leading to a wide range of possible activities and applications (Chan, Lien, & Tokes, 1987).
Propiedades
IUPAC Name |
2-(4-propan-2-yloxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(2)21-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17(18)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCDZPXSVYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
![6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
![3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide](/img/structure/B5676811.png)
![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)
![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)

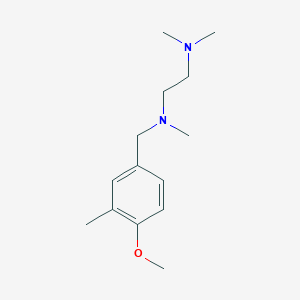
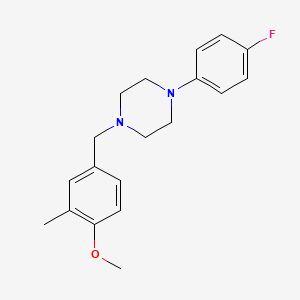
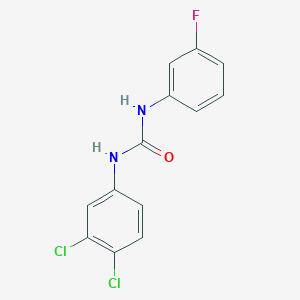
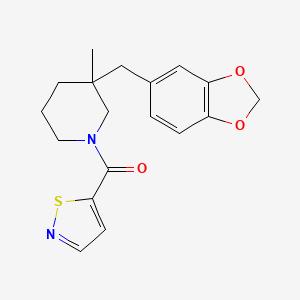
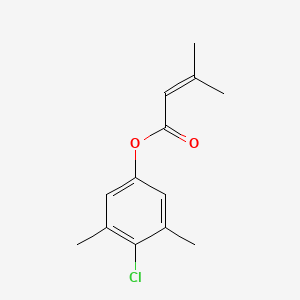
![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)